Lipophilicity (XLogP3) Differentiation vs. 6-Positional Isomer 6-(Methylamino)pyridine-3-carbonitrile
The 4-(methylamino)pyridine-3-carbonitrile isomer exhibits a higher calculated lipophilicity (XLogP3 = 1.1) compared to the 6-positional isomer 6-(methylamino)pyridine-3-carbonitrile (XLogP3-AA = 0.9) [1][2]. This difference of 0.2 log units translates to approximately a 22% increase in the octanol-water partition coefficient, suggesting enhanced passive membrane permeability for the 4-isomer.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 6-(Methylamino)pyridine-3-carbonitrile (CAS 261715-36-0): XLogP3-AA = 0.9 |
| Quantified Difference | Δ = +0.2 log units (22% relative increase in lipophilicity) |
| Conditions | Computed property (XLogP3 method, PubChem release 2025.04.14) |
Why This Matters
Higher lipophilicity is often correlated with improved passive diffusion across biological membranes, which can be a critical selection criterion for CNS-targeted or cell-permeable probe development.
- [1] PubChem. (2025). 4-(Methylamino)pyridine-3-carbonitrile. CID 55300585. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 6-(Methylamino)pyridine-3-carbonitrile. CID 17860899. National Center for Biotechnology Information. View Source
